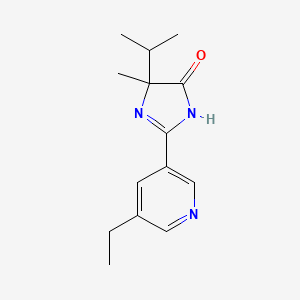

2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one

Description

Properties

Molecular Formula |

C14H19N3O |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one |

InChI |

InChI=1S/C14H19N3O/c1-5-10-6-11(8-15-7-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18) |

InChI Key |

QNQGXMMSKHUSAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CN=C1)C2=NC(C(=O)N2)(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Method A: Preparation of Compound E

To a mixture of substituted pyridin-2-amine (1 eq) and substituted pyridine-2-carbaldehyde (1 eq) in MeOH, TosOH (0.2 eq) and 2-isocyano-2,4,4-trimethyl-pentane (1 eq) are added. The mixture is stirred at 70 °C for 12 h, then diluted with water and extracted with ethyl acetate. The combined organic phase is dried with anhydrous \$$Na2SO4\$$, filtered, and concentrated under reduced pressure to give a residue. The residue is purified by silica gel chromatography to yield the product.

Method B: Preparation of Compound F

HCl/dioxane is added to a solution of the corresponding 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine (1 eq) in MeOH. The mixture is stirred at 20 °C for 12 h and then concentrated under reduced pressure to give a residue. The residue is diluted with water and adjusted to pH 8 with saturated sodium bicarbonate solution, then extracted with dichloromethane. The combined organic layers are washed with brine, dried over \$$Na2SO4\$$, filtered, and concentrated under reduced pressure to give the product.

Method C: Preparation of Compound G

To a mixture of the corresponding 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (1 eq) and Aryl halide 1-bromo-3-fluoro-benzene (1.2 eq) in toluene, xantphos (0.2 eq), \$$Pd2(dba)3\$$ (0.1 eq) and t-BuONa (2 eq) are added. The mixture is stirred at 110 °C for 12 h under \$$N_2\$$, then concentrated under reduced pressure to give a residue. The residue is purified by prep-HPLC to yield the product.

Method D: Preparation of Compound J

To a solution of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine (1 eq) in Py, the corresponding acid (1.3 eq) and EDCI (3 eq) are added. The mixture is stirred at 25 °C for 12 h, then diluted with water and extracted with ethyl acetate. The combined organic phase is washed with brine, dried with anhydrous \$$Na2SO4\$$, filtered, and concentrated under reduced pressure to give the product.

Method E: Preparation of Compound K

$$BH3$$-$$Me2S$$ (10 M, 10 eq) at 0 °C is added to a solution of the corresponding amide (1 eq) in THF. The mixture is stirred at 25 °C for 1 hr and then stirred at 60 °C for 6 hr. LCMS shows the reaction is complete. The reaction mixture is quenched by addition of MeOH and water and extracted with ethyl acetate. The combined organic phase is washed with brine, dried with anhydrous \$$Na2SO4\$$, filtered, and concentrated under reduced pressure to give a residue which is purified by prep-HPLC to yield the product.

Method F: Preparation of Compound B

$$I2$$ (1.2 eq) is added to a mixture of 1-(2-pyridyl)ethanone (1 eq) and the substituted pyridin-2-amine (2.3 eq). The mixture is stirred at 110 °C for 4 h and then stirred at 70 °C for 12 h. \$$H2O$$ and NaOH (10 eq) are added and the mixture is stirred at 100 °C for 1 h. The reaction mixture is diluted with dichloromethane and adjusted to pH 8 with 6 M HCl solution. The mixture is extracted with dichloromethane. The combined organic phase is washed with water, dried with anhydrous \$$Na2SO4\$$, filtered, and concentrated under reduced pressure to give the product.

Method G: Preparation of Compound C

NBS (1.2 eq) is added to a solution of the corresponding 2-(2-pyridyl)imidazo[1,2-a]pyridine (1 eq) in \$$CH3CN\$$. The mixture is stirred at 30 °C for 5 h, then diluted with water and extracted with dichloromethane. The combined organic phase is washed with brine, dried with anhydrous \$$Na2SO_4\$$, filtered, and concentrated under reduced pressure to give a residue. The residue is purified by silica gel chromatography to yield the product.

Method H: Preparation of Compound D

To a mixture of the corresponding 3-bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine (1 eq) and amine (1.5 eq) in tert-Amyl alcohol, methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2,4,6-tri-i-propyl-1,1-biphenyl)-(2-amino-1,1-biphenyl-2-yl)palladium(II) (0.1 eq) and t-BuONa (2.7 eq) are added. The mixture is stirred at 90 °C for 12 h under \$$N_2\$$, then filtered and concentrated under reduced pressure to give a residue which is purified by prep-HPLC to yield the product.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can serve as a probe for studying biological processes.

Medicine: It has potential therapeutic applications due to its bioactive properties.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Analysis :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s pyridine and alkyl groups are electron-neutral/donating, unlike trifluoromethyl () or nitro () substituents, which are strongly electron-withdrawing. This difference impacts reactivity and binding interactions .

Physicochemical Properties

Table 2: Physicochemical Data for Analogous Compounds

| Compound (Evidence) | Molecular Weight (g/mol) | Calculated LogP* | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | ~275 (estimated) | ~2.5 | Low (lipophilic alkyl) |

| 5-(1,3-Benzodioxol-5-ylmethyl)-2-(phenylamino)-4H-imidazol-4-one (11) | 307.3 | 2.8 | Moderate (polar benzodioxole) |

| (4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one (4) | 449.4 | 3.1 | Low (nitro group) |

| I-BET469 (15) | 426.5 | 2.1 | Moderate (morpholino) |

Analysis :

- The target compound’s isopropyl and ethyl groups increase lipophilicity (LogP ~2.5) compared to morpholino-containing I-BET469 (LogP ~2.1), suggesting differences in membrane permeability and metabolic stability .

- Nitro-substituted analogs () exhibit higher molecular weights and reduced solubility, whereas benzodioxole derivatives () balance lipophilicity with moderate solubility .

Biological Activity

The compound 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one , with a molecular formula of and a molecular weight of 245.32 g/mol, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound features an ethyl group attached to a pyridine ring, a methyl group, and an imidazole moiety. This unique configuration contributes to its biological properties.

1. Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties. A study on imidazole derivatives highlighted their potential as anticancer agents by inhibiting key signaling pathways involved in tumor growth. Specifically, derivatives have shown activity against various cancer cell lines, including breast and colon cancer cells, demonstrating IC50 values in the low micromolar range .

2. Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives is well-documented. Compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation in vitro and in vivo models .

3. Antimicrobial Activity

Imidazole-based compounds have also been evaluated for their antimicrobial properties. Studies suggest that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases, which are crucial in cancer progression and inflammation. For instance, the inhibition of the Akt pathway has been linked to reduced cell proliferation in cancer cells .

- Cytokine Modulation : The compound may modulate the production of cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammatory responses .

Case Study 1: Anticancer Efficacy

In a recent study involving a series of imidazole derivatives, one compound similar to this compound exhibited significant cytotoxicity against HCT116 (colon cancer) and OVCAR-8 (ovarian cancer) cell lines with IC50 values of 7.76 µM and 9.76 µM, respectively .

Case Study 2: Anti-inflammatory Response

Another study evaluated the anti-inflammatory effects of imidazole derivatives in a murine model of arthritis. The results indicated that treatment with these compounds led to a marked decrease in paw swelling and inflammatory markers compared to controls.

Summary Table of Biological Activities

Q & A

Q. How to optimize the synthesis of 2-(5-ethylpyridin-3-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one to improve yield and purity?

Methodological Answer: Synthesis of imidazolone derivatives typically involves multi-step reactions. For example:

- Step 1: Condensation of pyridine and imidazole precursors under reflux in ethanol or DMF, often using KOH as a base catalyst to facilitate ring closure .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Step 3: Final cyclization using dehydrating agents (e.g., POCl₃) to form the imidazolone core .

Optimization Tips: - Vary reaction time and temperature (e.g., 80–100°C for reflux) to minimize side products.

- Use catalysts like p-toluenesulfonic acid (PTSA) to enhance reaction efficiency .

- Monitor purity at each stage using TLC or HPLC .

Q. What analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., ethylpyridinyl and isopropyl groups) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: Resolve crystal structure for absolute configuration, if single crystals are obtainable .

- Purity Assessment:

Q. What are the key challenges in isolating this compound during synthesis, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Low solubility of intermediates in polar solvents.

- Solution: Use DMF or DMSO for dissolution during recrystallization .

- Challenge 2: Formation of tautomers (e.g., keto-enol equilibria).

- Solution: Control pH during workup (e.g., neutral conditions) and store at low temperatures .

- Challenge 3: Co-elution of impurities in chromatography.

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated for the synthesis of this compound?

Methodological Answer:

- Intermediate Trapping: Quench reactions at timed intervals and analyze via LC-MS to identify transient species .

- Isotopic Labeling: Use ¹³C-labeled precursors to track carbon migration during cyclization .

- Computational Modeling: Employ DFT calculations (e.g., Gaussian) to predict transition states and energy barriers for key steps like ring closure .

Q. What experimental designs are suitable for studying the environmental fate and degradation products of this compound?

Methodological Answer:

- Laboratory Studies:

- Hydrolysis: Incubate compound in buffered solutions (pH 3–9) at 25–50°C, analyze degradation via LC-MS .

- Photolysis: Expose to UV light (λ = 254–365 nm) and monitor degradation kinetics .

- Field Studies:

- Use soil/water microcosms spiked with the compound and quantify residuals via UPLC-QTOF .

Q. How can computational modeling predict the bioactivity and binding interactions of this compound with target proteins?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs). Focus on hydrogen bonding with the imidazolone core and hydrophobic interactions with ethyl/isopropyl groups .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability .

- QSAR Models: Train models using bioactivity data from analogs (e.g., thiazolidinones) to predict IC₅₀ values .

Q. How should researchers address contradictions in spectral data or bioactivity results when characterizing this compound?

Methodological Answer:

- Data Validation:

- Replicate experiments (≥3 trials) to confirm spectral peaks or bioactivity trends .

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .

- Hypothesis Testing:

- If bioactivity contradicts predictions, test alternative targets (e.g., off-target screening via proteome microarrays) .

- For spectral mismatches, consider tautomerism or solvent effects and re-analyze under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.